Butyl (4-oxo-2-thiazolidinylidene)acetate

CAS No.: 832-06-4

Cat. No.: VC18490034

Molecular Formula: C9H13NO3S

Molecular Weight: 215.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 832-06-4 |

|---|---|

| Molecular Formula | C9H13NO3S |

| Molecular Weight | 215.27 g/mol |

| IUPAC Name | butyl (2E)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |

| Standard InChI | InChI=1S/C9H13NO3S/c1-2-3-4-13-9(12)5-8-10-7(11)6-14-8/h5H,2-4,6H2,1H3,(H,10,11)/b8-5+ |

| Standard InChI Key | CEQQEYYFFCGBON-VMPITWQZSA-N |

| Isomeric SMILES | CCCCOC(=O)/C=C/1\NC(=O)CS1 |

| Canonical SMILES | CCCCOC(=O)C=C1NC(=O)CS1 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

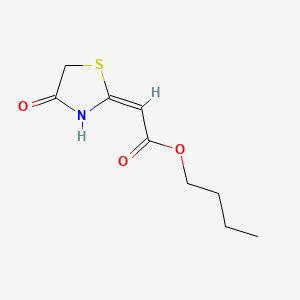

Butyl (4-oxo-2-thiazolidinylidene)acetate is identified by several synonyms, including 2-Butoxycarbonylmethylene-4-oxothiazolidone and ICI 43823 . Its IUPAC name, tert-butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate, reflects the substitution pattern on the thiazolidinone core. The compound’s CAS Registry Number is 832-06-4, and its SMILES notation is . The molecular structure features a five-membered thiazolidinone ring with a ketone group at position 4 and a butyl ester moiety at position 2, forming a conjugated system that stabilizes the molecule through resonance .

Structural Analysis

The compound’s planar thiazolidinone ring adopts a Z-configuration at the exocyclic double bond, as evidenced by analogous structures in PubChem entries . This configuration minimizes steric hindrance between the ester group and the ring, enhancing stability. X-ray crystallography data for related compounds, such as ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, reveal bond lengths of for the C=N double bond and for the carbonyl group, suggesting strong conjugation .

Table 1: Comparative Molecular Data for Thiazolidinone Esters

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Butyl (4-oxo-2-thiazolidinylidene)acetate | 215.29 | 832-06-4 | |

| Ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | 187.22 | 26312-94-7 | |

| tert-Butyl 2-(4-oxo-1,3-thiazol-2-yl)acetate | 215.27 | 933971-17-6 |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of butyl (4-oxo-2-thiazolidinylidene)acetate parallels methodologies used for analogous thiazolidinone esters. A representative route involves:

-

Condensation: Reacting tert-butyl cyanoacetate with ethyl mercaptoacetate in the presence of potassium carbonate to form a thiazolidinone intermediate .

-

N-Methylation: Introducing a methyl group to the nitrogen atom using methyl iodide.

-

Ester Cleavage: Hydrolyzing the tert-butyl ester to yield a carboxylic acid intermediate.

-

Halogenation: Treating the acid with phosphorus oxychloride () or bromine-triphenylphosphine () to generate an acid chloride .

-

Coupling: Condensing the acid chloride with 2-chloro-6-methylaniline to finalize the structure .

This pathway highlights the versatility of thiazolidinone derivatives in organic synthesis, particularly in constructing heterocyclic frameworks for pharmaceutical agents.

Reaction Mechanisms

The formation of the thiazolidinone ring proceeds via a Knorr-type cyclization, where the mercaptoacetate nucleophile attacks the electrophilic carbon of the cyanoacetate, followed by intramolecular cyclization and dehydration . The ester group’s electron-withdrawing nature stabilizes the intermediate enolate, facilitating ring closure.

Toxicological and Pharmacological Properties

Tumorigenic Effects

Butyl (4-oxo-2-thiazolidinylidene)acetate has been classified as an equivocal tumorigenic agent in rodent studies. Oral administration in rats at a cumulative dose of 193 g/kg over two years induced renal tumors, including adenomas and carcinomas . The mechanism of toxicity may involve metabolic activation of the thiazolidinone ring to reactive intermediates that alkylate DNA, though further studies are needed to confirm this hypothesis.

Table 2: Toxicological Data from RTECS

| Parameter | Value |

|---|---|

| Test Type | TDLo (Lowest Toxic Dose) |

| Route | Oral |

| Species | Rat |

| Dose/Duration | 193 g/kg over 2 years |

| Observed Effects | Kidney, ureter, bladder tumors |

Applications in Chemical Research

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing bioactive molecules. Its α,β-unsaturated ester moiety participates in Michael additions and Diels-Alder reactions, enabling the construction of complex heterocycles . For instance, coupling with aromatic amines yields Schiff bases with potential antifungal activity.

Material Science

Thiazolidinone derivatives exhibit nonlinear optical (NLO) properties due to their conjugated π-systems. Theoretical studies predict a second-order hyperpolarizability () of for butyl (4-oxo-2-thiazolidinylidene)acetate, making it a candidate for photonic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume